molecular formula C9H10N2O B2696524 1H-Pyrrolo[2,3-b]pyridine-3-ethanol CAS No. 90929-76-3

1H-Pyrrolo[2,3-b]pyridine-3-ethanol

Cat. No.: B2696524
CAS No.: 90929-76-3
M. Wt: 162.192
InChI Key: MNELAFNGGZMCMI-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-3-ethanol is a heterocyclic compound that features a fused pyrrole and pyridine ring system with an ethanol group attached at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-ethanol typically involves the construction of the pyrrolo[2,3-b]pyridine core followed by the introduction of the ethanol group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The scalability of these methods is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrolo[2,3-b]pyridine-3-ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group typically yields aldehydes or acids, while substitution reactions can introduce various functional groups onto the ring system.

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine-3-ethanol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1H-Pyrrolo[2,3-b]pyridine-3-ethanol is unique due to its specific ring fusion and the presence of the ethanol group, which imparts distinct chemical and biological properties. Its ability to inhibit FGFRs with high potency makes it a valuable compound in cancer research and drug development .

Properties

IUPAC Name

2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c12-5-3-7-6-11-9-8(7)2-1-4-10-9/h1-2,4,6,12H,3,5H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNELAFNGGZMCMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC=C2CCO)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90929-76-3
Record name 2-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-(2-(triethylsilyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanol (1.00 g, 3.62 mmole) was stirred with TBAF (10.86 ml, 10.86 mmole; 1M solution in THF) for 6 hours at 50° C. and then for 10 hours at RT. The solvent was removed on a rotary evaporator and the residue was purified by column chromatography (DCM/MeOH=9:1, then 1:1). 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanol (0.46 g, 79%) was formed as a white solid.
Name
2-(2-(triethylsilyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanol
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10.86 mL
Type
reactant
Reaction Step One

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